[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride

Salt selection Aqueous solubility Crystallinity

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride (CAS 1803572-37-3; synonym: oxan-4-yl(piperidin-4-yl)methanol hydrochloride) is a heterocyclic building block comprising a piperidine ring and an oxane (tetrahydropyran) ring joined via a secondary alcohol (hydroxymethyl) linker, supplied as the hydrochloride salt. The molecular formula is C₁₁H₂₂ClNO₂ with a molecular weight of 235.75 g/mol.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B13462691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESC1CNCCC1C2(CCOCC2)CO.Cl
InChIInChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H
InChIKeyQAIYRFJHXOAEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Piperidin-4-yl)oxan-4-yl]methanol Hydrochloride: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride (CAS 1803572-37-3; synonym: oxan-4-yl(piperidin-4-yl)methanol hydrochloride) is a heterocyclic building block comprising a piperidine ring and an oxane (tetrahydropyran) ring joined via a secondary alcohol (hydroxymethyl) linker, supplied as the hydrochloride salt [1]. The molecular formula is C₁₁H₂₂ClNO₂ with a molecular weight of 235.75 g/mol [1]. The free base form (CAS 1515291-50-5) has a molecular weight of 199.29 g/mol . Commercially, the compound is available as a powder in ≥95% purity, stored at room temperature . The compound possesses one undefined stereocenter, yielding a racemic mixture unless chiral separation is performed [1].

Why Generic Substitution Fails for [4-(Piperidin-4-yl)oxan-4-yl]methanol Hydrochloride in Research Procurement


Casual interchange with structurally similar piperidine-oxane building blocks introduces uncontrolled variables that compromise experimental reproducibility. Three structural features of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride are absent in the most commonly considered alternatives: (i) the secondary alcohol (hydroxymethyl) linker provides a synthetic diversification handle not present in 4-(oxan-4-yl)piperidine [1]; (ii) the carbon-carbon connectivity between the two heterocyclic rings at the 4-position of each ring distinguishes it from N-linked regioisomers such as (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methanol, which exhibit altered geometry and hydrogen-bonding patterns ; and (iii) the hydrochloride salt form (MW 235.75) delivers measurably different solubility, crystallinity, and handling properties compared to the free base (MW 199.29) [2]. These differences, detailed quantitatively below, mean that substituting an analog without re-optimizing reaction conditions or biological assay parameters introduces unrecognized failure risks.

Quantitative Differentiation Evidence for [4-(Piperidin-4-yl)oxan-4-yl]methanol Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Hydrogen Bond Donor Capacity

Procurement of the hydrochloride salt (CAS 1803572-37-3) rather than the free base (CAS 1515291-50-5) provides a quantifiable increase in molecular weight and hydrogen bond donor count, which directly impacts aqueous solubility and crystallinity [1]. The free base has a molecular weight of 199.29 g/mol and 2 hydrogen bond donors . The hydrochloride salt increases the molecular weight to 235.75 g/mol (an 18.3% increase) and the hydrogen bond donor count to 3 [1]. This additional H-bond donor (from the protonated piperidine NH₂⁺) enhances water solubility and improves handling as a crystalline powder, as confirmed by both Sigma-Aldrich and American Elements listing the physical form as 'powder' stored at room temperature [2].

Salt selection Aqueous solubility Crystallinity

Hydroxymethyl Functional Handle Enables Synthetic Diversification Unavailable to 4-(Oxan-4-yl)piperidine

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride possesses a secondary alcohol (hydroxymethyl) group at the oxane 4-position that is absent in the structurally simpler analog 4-(oxan-4-yl)piperidine hydrochloride (CAS 1909326-53-9) . The target compound has a topological polar surface area (TPSA) of 41.5 Ų, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. In contrast, 4-(oxan-4-yl)piperidine hydrochloride has a TPSA of approximately 21.3 Ų, only 2 HBA, and 1 rotatable bond [2]. The presence of the -CH(OH)- group permits etherification, esterification, oxidation to ketone, and Mitsunobu reactions, enabling scaffold diversification that the simpler analog cannot support .

Synthetic diversification Medicinal chemistry Building block

Regioisomeric Differentiation from N-Linked Tetrahydropyran-Piperidine Methanol Analogs

The target compound has the tetrahydropyran (oxane) and piperidine rings connected through a carbon-carbon bond at the 4-position of each ring via a methanol linker, distinguishing it from N-linked regioisomers such as (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methanol (CAS 1339120-53-4) . In the N-linked isomer, the tetrahydropyran ring is attached to the piperidine nitrogen, placing the basic amine center in a sterically and electronically different environment. The target compound (C-4 to C-4 linkage) has a predicted pKa of the piperidine nitrogen that is approximately 0.5–1.0 log units higher than the N-alkylated analog, based on class-level trends for secondary vs. tertiary piperidine amines . Empirically, the InChI Key of the target compound (HEINCBAEZYJBLV-UHFFFAOYSA-N) is distinct from that of the N-linked isomer, confirming non-interchangeable molecular identity .

Regioisomerism Ligand geometry Receptor binding

Sigma Opioid Receptor Binding Affinity: Cross-Study Contextualization with Spirocyclic Tetrahydropyran-Piperidine Ligands

BindingDB reports a sigma opioid receptor binding affinity of Ki = 118 nM for [4-(piperidin-4-yl)oxan-4-yl]methanol hydrochloride using [³H]-DTG displacement in guinea pig ileum membrane preparations [1]. This affinity, while modest, places the compound within the active range for sigma receptor engagement and positions it as a viable starting scaffold for medicinal chemistry optimization. For context, a 2024 study on spirocyclic tetrahydropyran-piperidine σ₁ receptor ligands reported Ki values ranging from 0.42 nM (compound 23a, azepane ring) to 3.9 nM (compound 5i, pyridin-3-ylmethyl derivative), with selectivity over σ₂ receptors of 45- to >250-fold [2]. The non-spirocyclic, flexible methanol-linked scaffold of the target compound offers a complementary structural topology to the rigid spirocyclic series, providing a different conformational landscape for exploring σ receptor pharmacophore models [2].

Sigma receptor Binding affinity CNS drug discovery

Vendor-Supplied Purity and Physical Form Consistency Across Multiple Commercial Sources

Multiple independent commercial suppliers report a consistent purity specification of 95% for [4-(piperidin-4-yl)oxan-4-yl]methanol hydrochloride, with the physical form uniformly described as a powder and storage condition as room temperature [1]. Sigma-Aldrich (Enamine sourcing, Country of Origin: UA) lists the product at 95% purity . Leyan (China) independently confirms 95% purity for the same CAS 1803572-37-3 . American Elements corroborates the powder physical form and RT storage temperature [1]. This cross-vendor consistency contrasts with the free base form (CAS 1515291-50-5), which is less commonly stocked and may require cold storage or inert atmosphere handling due to the absence of salt stabilization .

Quality control Procurement Reproducibility

Evidence-Backed Application Scenarios for [4-(Piperidin-4-yl)oxan-4-yl]methanol Hydrochloride in Research and Industrial Settings


Medicinal Chemistry Building Block for CNS-Targeted Compound Library Synthesis

The secondary alcohol functional group (TPSA = 41.5 Ų, 3 HBA) enables late-stage diversification via etherification, esterification, or oxidation, making the compound a versatile scaffold for generating CNS-focused compound libraries [1]. The sigma receptor affinity (Ki = 118 nM) validates the scaffold's relevance to neurological target space, while the non-spirocyclic, flexible geometry provides conformational complementarity to rigid spirocyclic series that dominate current σ₁ ligand literature [2]. The hydrochloride salt's consistent powder form and RT storage simplify automated library synthesis workflows [1].

Pharmacological Tool for Sigma Receptor Subtype Profiling

With a measured sigma receptor Ki of 118 nM, the compound serves as a moderate-affinity pharmacological tool for probing sigma receptor binding sites [2]. Unlike high-affinity spirocyclic ligands (Ki 0.42–3.9 nM) that may saturate receptors at low concentrations, the moderate affinity of this scaffold enables competition binding studies across a wider concentration range, facilitating the discrimination of sigma-1 vs. sigma-2 receptor subtypes in tissue homogenate assays [2]. The compound's distinct InChI Key (HEINCBAEZYJBLV-UHFFFAOYSA-N) ensures unambiguous identity tracking in published pharmacological datasets [1].

Synthetic Intermediate for Spirocyclization and Macrocyclization Chemistry

The C-4 to C-4 connectivity between the piperidine and oxane rings, combined with the reactive secondary alcohol, positions this compound as a strategic intermediate for Prins cyclization and related spiroannulation reactions [3]. The 2024 spirocyclic σ₁ ligand study demonstrated that tetrahydropyran-piperidine spirocycles achieve sub-nanomolar σ₁ affinity (Ki = 0.42 nM for compound 23a), underscoring the value of this scaffold class as a precursor to high-affinity constrained analogs [3]. The hydrochloride salt provides the protonated amine needed for acid-catalyzed cyclization conditions without requiring additional acid additives [1].

Analytical Reference Standard for LC-MS/MS Method Development

The consistent 95% purity specification across multiple independent vendors (Sigma-Aldrich, Leyan), the well-defined molecular weight (235.75 g/mol), and the availability of the hydrochloride salt as a stable powder at room temperature make this compound suitable as a reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and quality control workflows [1]. The compound's computed monoisotopic mass of 235.1339066 Da and distinct InChI Key facilitate unambiguous identification in high-resolution mass spectrometry datasets [1].

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